molecular formula C45H73N11O16 B12388258 Vlhddllea

Vlhddllea

Cat. No.: B12388258
M. Wt: 1024.1 g/mol
InChI Key: FUJDJURUVMMEDF-PFCVTPPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Vlhddllea involves the synthesis of the peptide sequence Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Vlhddllea, being a peptide, can undergo various chemical reactions typical of peptides. These include:

Scientific Research Applications

Mechanism of Action

Vlhddllea exerts its effects by being presented on the surface of cells by the HLA-A0201 molecule. This presentation allows HLA-A0201-restricted cytotoxic T cells to recognize and bind to the peptide, leading to the activation of the T cells. The activated T cells can then target and destroy cells expressing the peptide, which is particularly relevant in the context of graft versus host disease and cancer .

Comparison with Similar Compounds

Vlhddllea is unique in its specific recognition by HLA-A*0201-restricted cytotoxic T cells. Similar compounds include other peptides derived from minor histocompatibility antigens, such as:

These peptides share the common feature of being recognized by specific HLA-restricted T cells, but each has unique sequences and specificities that make them distinct from this compound.

Biological Activity

The peptide Vlhddllea is a minor histocompatibility antigen derived from the HMHA1 gene product, specifically associated with the HLA-A*02:01 allele. This peptide has garnered attention for its role in T-cell recognition and immune responses, particularly in the context of hematopoietic stem cell transplantation (HSCT) and graft-versus-host disease (GvHD).

The biological activity of this compound primarily involves its interaction with T-cell receptors (TCRs) and major histocompatibility complex (MHC) molecules. The peptide binds to HLA-A*02:01, facilitating T-cell activation and subsequent immune responses. This interaction is crucial for the recognition of HA-1 positive cells by CD8+ T lymphocytes, which can lead to cytotoxic effects against cells expressing this antigen.

TCR Binding Affinity

Studies have demonstrated that the binding affinity of this compound to HLA-A*02:01 is significant, with dissociation constants reported as low as 14.9 nM, indicating a strong interaction conducive to T-cell activation .

Immunogenicity and Clinical Relevance

This compound has been implicated in various clinical scenarios, particularly in HSCT where mismatches between donor and recipient HLA types can increase the risk of GvHD. The presence of this compound can elicit robust immune responses, which may either be beneficial or detrimental depending on the context.

Case Studies

  • Graft-Versus-Host Disease :
    • A study indicated that HLA-DPB1 mismatches during HSCT correlated with increased GvHD risk due to the presence of immunogenic peptides like this compound . Patients receiving transplants from donors with mismatched HLA-DPB1 alleles showed higher incidences of acute GvHD.
  • T-Cell Therapy :
    • Research on T-cell receptor (TCR) therapy targeting this compound has shown promise in treating recurrent leukemia. T-cells engineered to recognize this peptide demonstrated effective cytotoxicity against leukemia cells expressing HA-1 .

Experimental Data

The following table summarizes key experimental findings related to this compound:

StudyMethodologyKey Findings
Flow CytometryDemonstrated TCR activation in response to this compound presented by HLA-A*02:01
In Vivo ModelsShowed correlation between this compound and GvHD incidence post-HSCT
Peptide Binding AssayConfirmed high binding affinity of this compound to HLA-A*02:01 (14.9 nM)
Cytotoxicity AssaysT-cells targeting this compound exhibited significant cytotoxic activity against HA-1 positive cells

Properties

Molecular Formula

C45H73N11O16

Molecular Weight

1024.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C45H73N11O16/c1-20(2)12-27(38(64)50-26(10-11-33(57)58)37(63)49-24(9)45(71)72)51-39(65)28(13-21(3)4)52-42(68)31(16-34(59)60)55-43(69)32(17-35(61)62)54-41(67)30(15-25-18-47-19-48-25)53-40(66)29(14-22(5)6)56-44(70)36(46)23(7)8/h18-24,26-32,36H,10-17,46H2,1-9H3,(H,47,48)(H,49,63)(H,50,64)(H,51,65)(H,52,68)(H,53,66)(H,54,67)(H,55,69)(H,56,70)(H,57,58)(H,59,60)(H,61,62)(H,71,72)/t24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1

InChI Key

FUJDJURUVMMEDF-PFCVTPPASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.